N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline
Description
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(2-methylphenyl)chromen-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-15-8-2-4-10-18(15)26-23-17(14-16-9-3-7-13-21(16)27-23)22-24-19-11-5-6-12-20(19)25-22/h2-14H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPGLINMIBVOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Chromen-2-One-3-Carboxylate Intermediate
The synthesis begins with the preparation of chromen-2-one-3-carboxylate derivatives. For example, ethyl chromen-2-one-3-carboxylate is synthesized via Pechmann condensation between resorcinol and ethyl acetoacetate in the presence of concentrated sulfuric acid. Substituted resorcinol derivatives yield chromen-2-ones with functional groups (e.g., methoxy, hydroxy, or chloro) at the 6- or 7-positions.
Condensation with o-Phenylenediamine
The carboxylate intermediate reacts with o-phenylenediamine in PPA at 130–140°C for 5 hours, facilitating cyclization to form the benzimidazole ring. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. For the target compound, 2-methylaniline is introduced at the chromene-2-ylidene position through a subsequent Schiff base formation.
Reaction Conditions:
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Temperature: 130–140°C
-
Catalyst: PPA (10 mL per 0.5 g substrate)
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yields comparable to conventional methods. This technique has been applied to synthesize structurally related benzimidazole-chromene hybrids.
Optimized Protocol
A mixture of chromen-2-one-3-carboxylate (1 equiv), o-phenylenediamine (1 equiv), and PPA is subjected to microwave irradiation at 450 W for 5 minutes. The rapid heating promotes efficient energy transfer, accelerating cyclization. Post-irradiation, the product is precipitated in ice-water and recrystallized from hexane-chloroform.
Advantages:
Catalytic Approaches for Enhanced Efficiency
Recent advances in catalytic systems have improved the sustainability and selectivity of benzimidazole synthesis, which can be adapted for the target compound.
Iron-Sulfur (Fe/S) Catalysis
Fe/S catalysts promote cyclization reactions under solvent-free conditions. For example, Nguyen et al. demonstrated that Fe/S facilitates the coupling of nitroanilines with picolines at 150°C, yielding benzimidazoles in 83–91% yields. Adapting this method, 2-methylaniline could replace picolines in the presence of a chromene precursor.
Cobalt-Pincer Complexes
Milstein et al. reported cobalt-pincer complexes for dehydrogenative coupling of alcohols with o-phenylenediamine. Applying this to the target compound, 3-(hydroxymethyl)chromen-2-one could react with 2-methylaniline to form the ylidene linkage via dehydrogenation.
Stereochemical Control for Z-Isomer Formation
The (2Z)-configuration is critical for the compound’s biological activity. Stereoselective synthesis is achieved through:
Solvent Polarity Effects
Polar aprotic solvents (e.g., DMF) stabilize the transition state favoring the Z-isomer. A study using DMF at 120°C with hydrosilicon catalysts reported >90% Z-selectivity in analogous Schiff base formations.
Low-Temperature Crystallization
Recrystallization at 0–5°C preferentially isolates the Z-isomer due to its lower solubility compared to the E-isomer.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, safety, and yield:
Continuous Flow Reactors
Microreactor technology enables precise temperature control and rapid mixing, reducing side reactions. Pilot studies on benzimidazole synthesis achieved 95% conversion in 10 minutes.
Green Chemistry Principles
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Solvent Selection: Replace PPA with recyclable ionic liquids (e.g., [BMIM]BF₄).
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Catalyst Recovery: Magnetic Fe₃O₄-supported catalysts enable easy separation and reuse.
Analytical Characterization
Critical quality control steps include:
Spectroscopic Confirmation
Chromatographic Purity
HPLC with C18 columns (acetonitrile-water, 70:30) confirms >98% purity.
Comparative Analysis of Synthesis Methods
| Method | Conditions | Time | Yield (%) | Z-Isomer Selectivity (%) |
|---|---|---|---|---|
| Conventional (PPA) | 130°C, PPA | 5 h | 70–85 | 60–75 |
| Microwave | 450 W, PPA | 5 min | 75–88 | 80–90 |
| Fe/S Catalysis | 150°C, solvent-free | 3 h | 83–91 | 70–85 |
| Cobalt-Pincer | 150°C, toluene | 24 h | 65–78 | 85–95 |
Chemical Reactions Analysis
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or activator of specific enzymes.
Medicine: Research indicates potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The chromene structure may contribute to the compound’s ability to interact with cellular membranes or other macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzimidazole Derivatives with Aromatic Substituents
Compound A : [Salicylidenephenyl]benzimidazole (Spbzl)
- Structure : Benzimidazole core linked to a salicylidene-phenyl group.
- Properties : Exhibits strong intramolecular charge transfer (ICT) and NLO activity (hyperpolarizability β = 1.95 × 10⁻³⁰ esu at B3LYP level) .
Compound B : N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
- Structure : Benzimidazole substituted with a 4-chlorophenyl group via a methanamine linker.
- Properties : Evaluated for biological activity (e.g., effects on wheat germination) .
- Comparison : The target compound’s 2-methylaniline group may reduce electronegativity compared to the 4-chlorophenyl substituent, altering solubility and reactivity.
Compound C: N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-4H-chromen-2-yl)benzamide
Benzimidazole-Coumarin Hybrids
Compound D: 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Structure : Tetrahydrochromene fused with benzimidazole and chlorophenyl groups.
- Properties : Shows moderate antimicrobial activity; characterized by FTIR (C≡N stretch at ~2235 cm⁻¹) and ¹H NMR .
- Comparison : The target compound’s fully aromatic chromen-2-ylidene system likely offers greater thermal stability and redox activity than Compound D’s saturated tetrahydrochromene core.
Spectral and Computational Comparisons
- Spectral Notes: The target compound’s IR and NMR profiles are expected to align with benzimidazole (NH ~3235 cm⁻¹) and coumarin (C=O ~1700 cm⁻¹) signatures, similar to Compound D .
Crystallographic and Structural Insights
- Software : SHELX programs are widely used for crystallographic refinement of benzimidazole derivatives . For example, describes a mercury complex with benzimidazole, highlighting the ligand’s ability to coordinate metals. The target compound’s planar structure may facilitate similar coordination chemistry.
Biological Activity
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzimidazole moiety and a chromene ring system. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Structural Characteristics
The molecular formula of this compound is C23H17N3O, with a molecular weight of approximately 367.4 g/mol. The compound's structure enables various interactions with biological targets, contributing to its pharmacological potential.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest that it may inhibit pathways involved in cancer cell proliferation. For instance, compounds containing benzimidazole derivatives have shown promising results against various cancer cell lines, including breast and lung cancers. A study demonstrated that similar benzimidazole-based compounds effectively induced apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. In vitro studies have shown that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic | Standard MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 10 | Ampicillin | 8 |
| E. coli | 15 | Ciprofloxacin | 4 |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, it may act as an inhibitor of topoisomerases, which are critical for DNA replication and transcription in cancer cells. This inhibition can lead to the disruption of cancer cell growth and proliferation.
The mechanism of action for this compound involves its interaction with various molecular targets. The benzimidazole moiety is known for its ability to intercalate with DNA, potentially disrupting replication processes. Additionally, the chromene structure may enhance its binding affinity to specific receptors or enzymes involved in cancer progression and microbial resistance .
Case Studies
- Anticancer Study : A recent study evaluated the effects of a series of benzimidazole derivatives on human breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 5 to 20 µM, demonstrating significant cytotoxic effects compared to control groups .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of this compound against various pathogens. The study found that it produced inhibition zones between 14–17 mm against Staphylococcus aureus, which was comparable to conventional antibiotics like cefoxitin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
